

Validated CSF1R Antibodies for Western Blot and Immunohistochemistry Applications

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Compound of Interest

Compound Name: CSF1

Cat. No.: B1575154

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Application Notes

Introduction to CSF1R

The Colony-Stimulating Factor 1 Receptor (**CSF1R**), also known as M-CSFR or CD115, is a single-pass transmembrane receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid lineage cells, particularly macrophages and their progenitors.^[1] Encoded by the c-fms proto-oncogene, **CSF1R** is activated upon binding to its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34).^{[1][2]} This binding event triggers receptor dimerization, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the initiation of downstream signaling cascades.^{[1][2]} These pathways, including PI3K-AKT, ERK1/2, and JAK/STAT, are fundamental to regulating cell survival, growth, and differentiation.^[3] Given its central role in myeloid cell biology, **CSF1R** is a significant target in immunology, oncology, and neurodegenerative disease research.

Antibody Selection and Validation

The accurate detection of **CSF1R** in Western blot (WB) and immunohistochemistry (IHC) applications is critical for understanding its physiological and pathological roles. The following tables summarize commercially available antibodies that have been validated for these applications. It is essential to consult the manufacturer's datasheet for the most current validation data and recommended protocols.

Table 1: Validated **CSF1R** Antibodies for Western Blot

Manufacturer	Catalog Number	Clonality	Host	Recommended Dilution	Observed MW (kDa)
Abcam	ab221684	Monoclonal (EPR21885-161)	Rabbit	1:1000	~130-165
Cell Signaling Technology	3152	Polyclonal	Rabbit	1:1000	~165
Proteintech	25949-1-AP	Polyclonal	Rabbit	1:600	~130-165
Boster Bio	M00082	Monoclonal	Mouse	1:500-1:1000	Not Specified

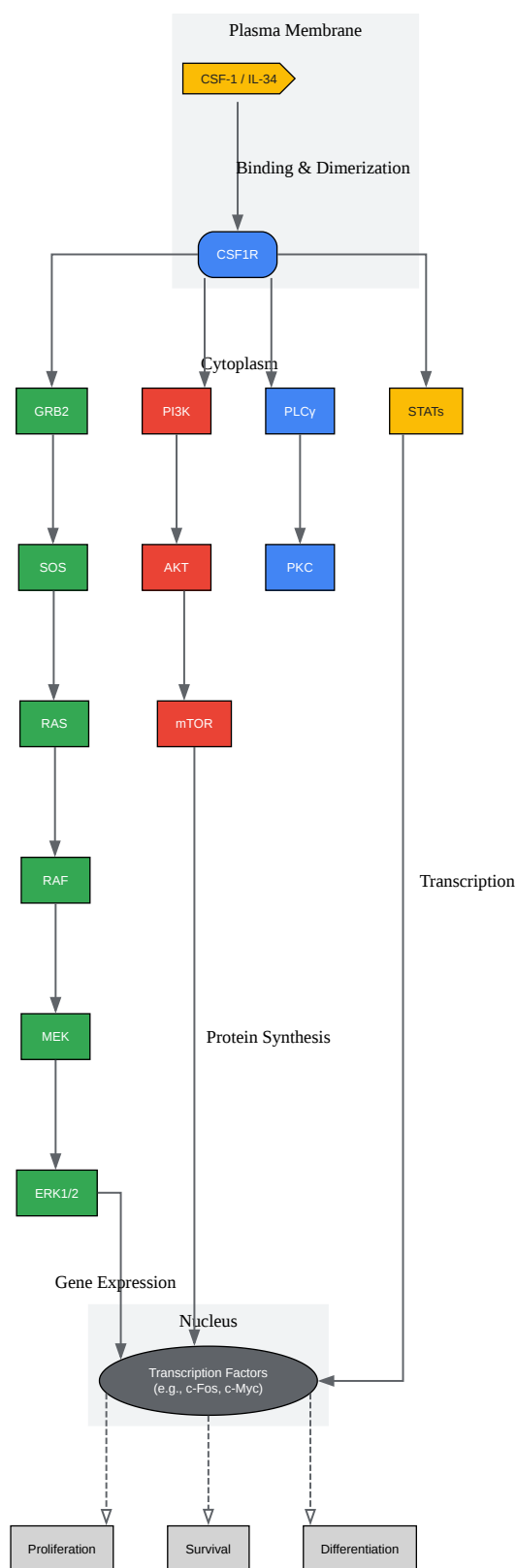
Table 2: Validated **CSF1R** Antibodies for Immunohistochemistry (IHC)

Manufacturer	Catalog Number	Clonality	Host	Recommended Dilution	Application
Boster Bio	M00082	Monoclonal	Mouse	1:25-1:100	IHC-P
Proteintech	25949-1-AP	Polyclonal	Rabbit	1:50-1:500	IHC-P, IHC-F
Abcam	ab221684	Monoclonal (EPR21885-161)	Rabbit	1:100 (IF)	ICC/IF
NSJ Bioreagents	F53527	Monoclonal (177CT7.1.1)	Mouse	Not Specified	IHC

Note: The observed molecular weight of **CSF1R** can vary due to glycosylation.

CSF1R Signaling Pathway

Upon ligand binding (CSF-1 or IL-34), **CSF1R** dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates multiple downstream cascades critical for cellular functions.



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Caption: **CSF1R** signaling cascade upon ligand binding.

Experimental Protocols

Protocol 1: Western Blotting

This protocol provides a general procedure for detecting **CSF1R** in cell lysates and tissue homogenates.



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Caption: General workflow for Western blot analysis of **CSF1R**.

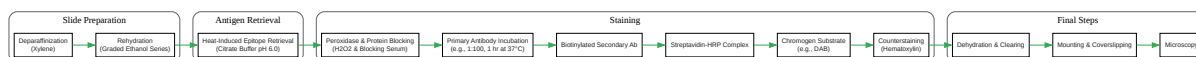
Methodology:

- Sample Preparation:
 - Prepare cell lysates or tissue homogenates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a standard method like the BCA assay.
 - Normalize samples to the same protein concentration and add Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.
- SDS-PAGE:
 - Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Confirm successful transfer by staining the membrane with Ponceau S.
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
 - Incubate the membrane with the primary **CSF1R** antibody (diluted in blocking buffer as per Table 1) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times for 5-10 minutes each with TBST.
- Detection and Imaging:
 - Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using a digital imaging system.

Protocol 2: Immunohistochemistry (Paraffin-Embedded Sections)

This protocol outlines the steps for detecting **CSF1R** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.



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Caption: General workflow for IHC analysis of **CSF1R**.

Methodology:

- Slide Preparation:
 - Deparaffinize tissue sections in xylene.
 - Rehydrate the sections through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker, water bath, or microwave.[\[4\]](#)
 - Allow slides to cool to room temperature.
- Staining:
 - Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.
 - Block non-specific protein binding using a blocking serum (e.g., 3% BSA or normal goat serum) for 30-60 minutes.[\[4\]](#)
 - Incubate sections with the primary **CSF1R** antibody (diluted as per Table 2) in a humidified chamber for 1 hour at 37°C or overnight at 4°C.
 - Wash slides with PBS or TBS.
 - Apply a biotinylated secondary antibody, followed by a streptavidin-HRP complex, according to the detection kit manufacturer's instructions.
 - Wash slides with buffer.
- Visualization:
 - Apply a chromogen substrate, such as DAB, and monitor for color development.
 - Stop the reaction by rinsing with water.

- Counterstain the sections with hematoxylin.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium and apply a coverslip.
 - Image using a bright-field microscope.

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References

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